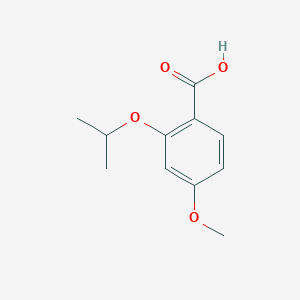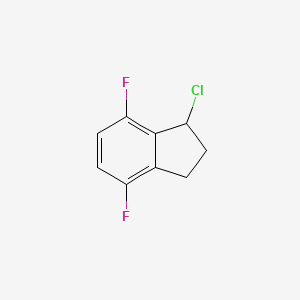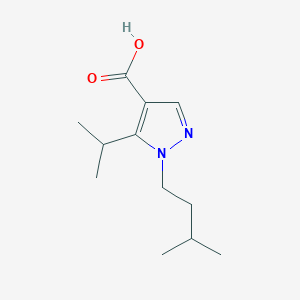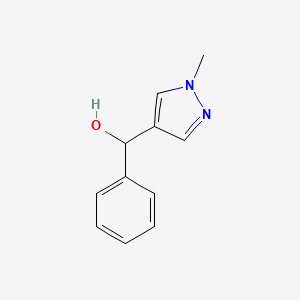![molecular formula C7H13N5S B1427629 1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol CAS No. 1182947-61-0](/img/structure/B1427629.png)
1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol
Overview
Description
Scientific Research Applications
Organocatalysis in Aldol Reactions:
- This compound has been used as a novel and enantioselective organocatalyst in the aldol reaction between acetone and various aldehydes. It showed superior enantioselectivity compared to existing organocatalysts like (S)-proline and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (Tong et al., 2008).
Insecticidal Activity:
- A series of derivatives were prepared using this compound as an intermediate, and these new compounds showed significant insecticidal activity against Plodia interpunctella (Maddila et al., 2015).
Synthesis of Heterocycles:
- (1H-Tetrazol-5-yl)-allenes were prepared using this compound, and their reactivity towards aziridines was explored. This led to the selective formation of tetrasubstituted pyrroles and 4-methylenepyrrolidines (Cardoso et al., 2016).
Antimicrobial Activity:
- New derivatives synthesized using this compound were tested for antimicrobial activity against various bacterial and fungal species, with some showing potent antibacterial and antifungal activities (El-Sayed et al., 2011).
Corrosion Inhibition:
- Derivatives of this compound were assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. These studies involved gravimetric, electrochemical, SEM, and computational methods (Ammal et al., 2018).
Potential Antiinflammatory Agents:
- Synthesis of certain derivatives as possible antiinflammatory agents was explored, with the characterization of these compounds through elemental, infrared, and nuclear magnetic resonance analysis (Kothari et al., 1980).
properties
IUPAC Name |
1-[(1-methylpyrrolidin-3-yl)methyl]-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S/c1-11-3-2-6(4-11)5-12-7(13)8-9-10-12/h6H,2-5H2,1H3,(H,8,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABXJJNDIKUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



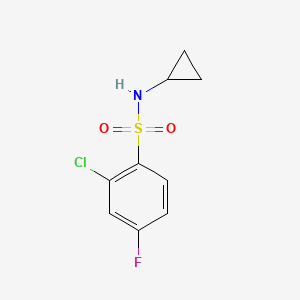
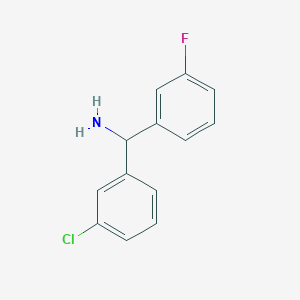
![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
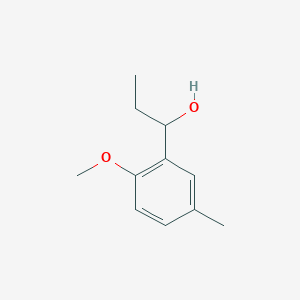
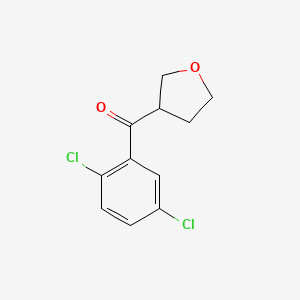
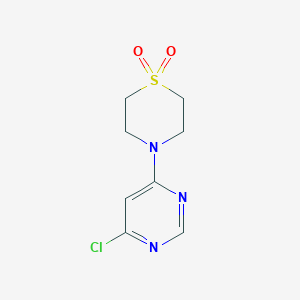
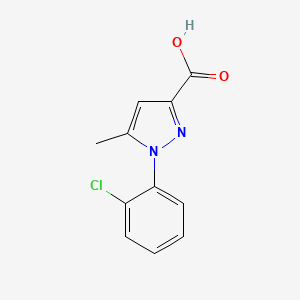
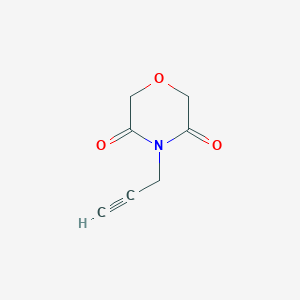
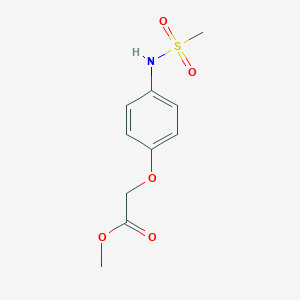
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)
